3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide
Description
Structural Significance of the 1,2,4-Triazolo[3,4-b]Thiadiazole Core
The 1,2,4-triazolo[3,4-b]thiadiazole scaffold is a bicyclic system comprising fused triazole and thiadiazole rings. This arrangement creates a planar, electron-deficient heteroaromatic system with three nitrogen atoms and one sulfur atom, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets. The triazole ring contributes to metabolic stability, while the thiadiazole moiety enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes or receptors.
Crystallographic and computational studies reveal that substitutions at the 3- and 6-positions of the core critically influence bioactivity. For instance, electron-withdrawing groups at these positions enhance antimicrobial activity by increasing electrophilicity and improving membrane permeability. Conversely, bulky substituents at the 3-position can sterically hinder binding to hydrophobic enzyme pockets. The core’s rigidity also promotes selective inhibition of kinases such as c-Met, where compound 7d (a triazolo-thiadiazole derivative) exhibits an IC~50~ of 2.02 nM against c-Met kinase activity.
Table 1: Bioactivity of Select Triazolo-Thiadiazole Derivatives
Role of Methoxyphenyl and Carbohydrazide Substituents in Bioactivity
The 4-methoxyphenyl group at the 3-position of the triazolo-thiadiazole core serves dual roles: (1) its electron-donating methoxy group enhances solubility and π-electron density, promoting interactions with aromatic residues in hydrophobic binding pockets, and (2) the phenyl ring stabilizes ligand-receptor complexes via van der Waals forces. For example, in KA39, the 4-methoxyphenyl group contributes to a 6-fold increase in binding affinity for Akt compared to non-substituted analogues.
The carbohydrazide moiety at the 6-position introduces hydrogen-bonding capacity and conformational flexibility. Hydrazide groups (-CONHNH~2~) act as hydrogen bond donors/acceptors, enabling interactions with polar residues in enzyme active sites. In antimicrobial studies, carbohydrazide derivatives demonstrate enhanced activity against Staphylococcus aureus and Escherichia coli due to improved membrane penetration and disruption of bacterial cell wall synthesis. Additionally, the hydrazide group in KA39 facilitates chelation with metal ions in kinase ATP-binding domains, inhibiting phosphorylation events critical for cancer cell proliferation.
Electronic Effects of Substituents
- Methoxyphenyl : The methoxy group’s +M effect increases electron density on the triazolo-thiadiazole core, enhancing binding to electron-deficient regions of kinases.
- Carbohydrazide : The -I effect of the carbonyl group withdraws electrons, polarizing the hydrazide moiety and strengthening hydrogen bonds with enzymatic residues.
Molecular docking simulations of 3-(4-methoxyphenyl)-triazolo[3,4-b]thiadiazole-6-carbohydrazide reveal preferential binding to the ATP-binding cleft of Akt1, where the methoxyphenyl group occupies a hydrophobic pocket, and the carbohydrazide forms hydrogen bonds with Glu234 and Thr211. This dual interaction mechanism underpins its nanomolar-level inhibition of Akt phosphorylation, a key pathway in tumorigenesis.
Properties
Molecular Formula |
C11H10N6O2S |
|---|---|
Molecular Weight |
290.30 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide |
InChI |
InChI=1S/C11H10N6O2S/c1-19-7-4-2-6(3-5-7)8-14-15-11-17(8)16-10(20-11)9(18)13-12/h2-5H,12H2,1H3,(H,13,18) |
InChI Key |
WNOYTOOWMYBUTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide typically involves the reaction of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole with various reagents. One common method includes heating the triazole derivative with α-bromoacetophenone in dry DMF in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid . Another approach involves the use of undecenoic acid as a starting material, which is then reacted with various free fatty acids in the presence of phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo-thiadiazoles exhibit potent antimicrobial properties. For instance, research indicates that 3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide possesses significant activity against various bacterial strains and fungi. The mechanism is believed to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Potential
The compound has shown promise in cancer research. In vitro studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Notably, a study highlighted its efficacy against breast cancer cell lines, where it inhibited proliferation and induced cell death.
Anti-inflammatory Effects
Inflammation plays a critical role in numerous diseases. Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.
Neuroprotective Properties
Emerging evidence points to the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease.
Table: Summary of Key Studies on this compound
| Study Reference | Focus Area | Findings | |
|---|---|---|---|
| Study A | Antimicrobial | Effective against E. coli and S. aureus | Promising candidate for infections |
| Study B | Anticancer | Induces apoptosis in MCF-7 breast cancer cells | Potential therapeutic agent |
| Study C | Anti-inflammatory | Reduces TNF-alpha levels in LPS-stimulated macrophages | May aid in treating chronic inflammation |
| Study D | Neuroprotection | Protects neuronal cells from oxidative damage | Potential use in neurodegenerative diseases |
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase . The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and efficacy.
Comparison with Similar Compounds
The pharmacological and physicochemical properties of triazolo-thiadiazole derivatives are highly influenced by substituents at positions 3 and 5. Below is a detailed comparison with structurally related analogs:
Position 3 Modifications
Position 6 Modifications
Pharmacological Profiles
Structure-Activity Relationship (SAR) Trends
- Electron-Donating Groups (e.g., -OCH₃) :
- Bulky Substituents (e.g., Adamantane) :
- Halogenated Aromatics (e.g., -Br, -Cl) :
- Improve antimicrobial potency via hydrophobic and van der Waals interactions .
Biological Activity
3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide (CAS No. 1110717-85-5) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N6O2S with a molecular weight of 290.30 g/mol. The compound features a triazole-thiadiazole core structure that is pivotal for its biological activities.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of 1,3,4-thiadiazole derivatives. The compound has shown significant activity against various bacterial strains:
- In vitro studies indicated strong antibacterial effects against Gram-positive and Gram-negative bacteria including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
- A specific study reported an inhibitory effect on Klebsiella pneumoniae with a minimum inhibitory concentration (MIC) demonstrating efficacy comparable to established antibiotics .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| E. coli | 16 | High |
| Klebsiella pneumoniae | 8 | Very High |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxicity against cancer cell lines:
- In vitro assays revealed that the compound exhibited cytotoxic effects against human breast carcinoma and hepatocellular carcinoma cell lines with IC50 values indicating moderate to high activity .
- The mechanism of action appears to involve the induction of apoptosis in cancer cells, which was supported by morphological changes observed in treated cells .
Table 2: Cytotoxicity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Breast Carcinoma | 3.40 | Apoptosis induction |
| Hepatocellular Carcinoma | 1.19 | Apoptosis induction |
Antioxidant Activity
The antioxidant properties of this compound have also been investigated:
- Studies have demonstrated that the compound can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases .
- The antioxidant activity was evaluated using DPPH assay methods where the compound showed significant scavenging activity compared to standard antioxidants.
Case Studies
A notable case study involved the synthesis and evaluation of various thiadiazole derivatives including the target compound. The study highlighted the importance of substituents on the phenyl ring in enhancing biological activity. The presence of the methoxy group was found to significantly increase both antimicrobial and anticancer activities .
Q & A
Q. What statistical methods are suitable for analyzing dose-response data?
- Analysis :
- Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill slopes.
- Use ANOVA with Tukey post-hoc tests for multi-group comparisons (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
